Tris(4-tert-butylphenyl)sulfonium perfluoro-1-butanesulfonate Tris(4-tert-butylphenyl)sulfonium perfluoro-1-butanesulfonate
Brand Name: Vulcanchem
CAS No.: 241806-75-7
VCID: VC3813670
InChI: InChI=1S/C30H39S.C4HF9O3S/c1-28(2,3)22-10-16-25(17-11-22)31(26-18-12-23(13-19-26)29(4,5)6)27-20-14-24(15-21-27)30(7,8)9;5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16/h10-21H,1-9H3;(H,14,15,16)/q+1;/p-1
SMILES: CC(C)(C)C1=CC=C(C=C1)[S+](C2=CC=C(C=C2)C(C)(C)C)C3=CC=C(C=C3)C(C)(C)C.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F
Molecular Formula: C34H39F9O3S2
Molecular Weight: 730.8 g/mol

Tris(4-tert-butylphenyl)sulfonium perfluoro-1-butanesulfonate

CAS No.: 241806-75-7

Cat. No.: VC3813670

Molecular Formula: C34H39F9O3S2

Molecular Weight: 730.8 g/mol

* For research use only. Not for human or veterinary use.

Tris(4-tert-butylphenyl)sulfonium perfluoro-1-butanesulfonate - 241806-75-7

Specification

CAS No. 241806-75-7
Molecular Formula C34H39F9O3S2
Molecular Weight 730.8 g/mol
IUPAC Name 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate;tris(4-tert-butylphenyl)sulfanium
Standard InChI InChI=1S/C30H39S.C4HF9O3S/c1-28(2,3)22-10-16-25(17-11-22)31(26-18-12-23(13-19-26)29(4,5)6)27-20-14-24(15-21-27)30(7,8)9;5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16/h10-21H,1-9H3;(H,14,15,16)/q+1;/p-1
Standard InChI Key HWZAQSLOKICOMP-UHFFFAOYSA-M
SMILES CC(C)(C)C1=CC=C(C=C1)[S+](C2=CC=C(C=C2)C(C)(C)C)C3=CC=C(C=C3)C(C)(C)C.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)[S+](C2=CC=C(C=C2)C(C)(C)C)C3=CC=C(C=C3)C(C)(C)C.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F

Introduction

Chemical Structure and Molecular Properties

Structural Composition

Tris(4-tert-butylphenyl)sulfonium perfluoro-1-butanesulfonate consists of a sulfonium cation paired with a perfluoro-1-butanesulfonate anion. The cation features three 4-tert-butylphenyl groups attached to a central sulfur atom, while the anion comprises a fully fluorinated butyl chain linked to a sulfonate group. The tert-butyl substituents enhance steric hindrance, improving thermal stability and solubility in non-polar solvents.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₃₄H₃₉F₉O₃S₂
Molecular Weight730.79 g/mol
CAS Number241806-75-7
Solubilityγ-butyrolactone, ethyl lactate
Thermal Decomposition>250°C (estimated)

Synthesis and Industrial Production

Laboratory Synthesis

The compound is synthesized via a nucleophilic substitution reaction between 4-tert-butylphenylsulfonium salts and perfluoro-1-butanesulfonate precursors. Typical conditions involve anhydrous solvents, temperatures of 60–80°C, and reaction times of 12–24 hours. Purification employs recrystallization in fluorinated solvents to achieve >99% purity.

Industrial-Scale Manufacturing

Industrial processes optimize yield and cost-efficiency while maintaining electronic-grade purity. Continuous flow reactors and advanced distillation techniques minimize byproducts. Quality control protocols include high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to verify structural integrity.

Physical and Chemical Properties

Solubility and Stability

The compound exhibits high solubility in polar aprotic solvents such as γ-butyrolactone (≥50 mg/mL) and ethyl lactate (≥30 mg/mL). Its thermal stability surpasses 250°C, attributed to the electron-withdrawing perfluorinated anion and steric protection from tert-butyl groups.

Reactivity

Upon UV irradiation (λ = 254 nm), the sulfonium cation undergoes homolytic cleavage, releasing perfluoro-1-butanesulfonic acid. This acid catalyzes polymerization reactions, making the compound indispensable in photolithography.

Applications in Industry and Research

Photolithography

As a photoacid generator, the compound enables patterning of semiconductor wafers with sub-10 nm resolution. Its low volatility and high acid strength ensure precise etching in extreme ultraviolet (EUV) lithography processes.

Polymer Chemistry

In cationic polymerization, the compound initiates cross-linking of epoxy resins and vinyl ethers. Studies demonstrate its utility in synthesizing high-performance polymers for aerospace and automotive coatings.

Table 2: Key Industrial Applications

ApplicationFunction
Semiconductor ManufacturingEUV photoresist component
Advanced CoatingsPolymerization initiator
MicroelectronicsDielectric material synthesis

Research Findings and Data Analysis

Thermal Stability

Thermogravimetric analysis (TGA) reveals a decomposition onset at 250°C, 40°C higher than triphenylsulfonium analogs. Differential scanning calorimetry (DSC) confirms a glass transition temperature (Tg) of 85°C, correlating with molecular dynamics simulations.

Environmental Persistence

As a per- and polyfluoroalkyl substance (PFAS), the compound exhibits negligible biodegradation (<10% over 28 days) and hydrolysis half-lives exceeding one year. These traits necessitate careful handling and disposal to mitigate environmental impact.

Comparison with Related Sulfonium Salts

Triphenylsulfonium Perfluoro-1-butanesulfonate

While structurally similar, the absence of tert-butyl groups reduces thermal stability (decomposition at 210°C) and solubility in non-polar solvents.

Bis(4-tert-butylphenyl)iodonium Salts

Iodonium analogs exhibit faster photolysis kinetics but lower acid strength, limiting their utility in high-resolution lithography.

Future Perspectives

Ongoing research focuses on developing biodegradable analogs and enhancing photochemical efficiency. Computational modeling using density functional theory (DFT) aids in designing next-generation photoacid generators with reduced environmental persistence.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator